3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Thrombin Receptor Antagonism PAR-1 Cardiovascular Drug Discovery

The compound 3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one (CAS: 1375474-02-4) is a synthetic heterocyclic building block belonging to the pyrrolo[2,1-b]quinazolin-9-one class. This scaffold is a known pharmacophore, with derivatives reported as thrombin receptor (PAR-1) antagonists and anti-ulcer agents.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B7906447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3C(CCN3C2=O)N
InChIInChI=1S/C12H13N3O/c1-7-2-3-10-8(6-7)12(16)15-5-4-9(13)11(15)14-10/h2-3,6,9H,4-5,13H2,1H3
InChIKeyJLIOUVWAUXPQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Analysis: 3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one for Medicinal Chemistry


The compound 3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one (CAS: 1375474-02-4) is a synthetic heterocyclic building block belonging to the pyrrolo[2,1-b]quinazolin-9-one class. This scaffold is a known pharmacophore, with derivatives reported as thrombin receptor (PAR-1) antagonists [1] and anti-ulcer agents [2]. The specific 3-amino-7-methyl substitution pattern is designed for use in fragment-based drug discovery and combinatorial library synthesis, where precise regiochemistry critically impacts target engagement.

Why Generic Substitution of 3-Amino-7-methyl Pyrroloquinazolinones is Not Advisable


Regioisomeric analogs, such as 5-methyl or 8-methyl variants, share the same molecular formula and core structure but cannot be interchanged. The position of the methyl group on the quinazolinone ring directly influences the compound's electronic distribution and steric profile, leading to divergent structure-activity relationships (SAR). In established pyrroloquinazoline PAR-1 antagonist series, subtle changes in N7-substitution resulted in >10-fold alterations in binding affinity [1]. Consequently, procuring the incorrect regioisomer for a validated hit or lead optimization program risks losing all target potency, as the specific interaction pharmacophore is not preserved.

Quantitative Differentiation Evidence for 3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one


PAR-1 Binding Affinity: Class-Level Inference from N7-Substituted Pyrroloquinazolines

High-strength, direct comparative differential evidence for this specific compound is limited in the public domain. This evidence item represents a **class-level inference** derived from the closest relevant SAR study. In a foundational series of pyrroloquinazoline thrombin receptor (PAR-1) antagonists, the nature of the N7-substituent was a critical determinant of potency. The unsubstituted parent scaffold showed weak inhibitory activity, while a compound with an N7 isopropylbenzyl substituent (compound 4f) achieved an IC50 of 52 nM [1]. This demonstrates that the 7-position is a key vector for modulating biological activity, and the methyl group in the target compound provides a defined, minimal alkyl substitution distinct from more elaborate or absent groups in other analogs.

Thrombin Receptor Antagonism PAR-1 Cardiovascular Drug Discovery

Physicochemical Differentiation from 3-Amino-7-nitro and 3-Hydroxy Analogs

A direct comparison of key physicochemical parameters can be made with closely related analogs available from the same chemical suppliers. The predicted lipophilicity (LogP) values for this compound and its 7-nitro analog differ significantly. The target 7-methyl derivative has a predicted LogP of approximately 1.2, whereas the corresponding 3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is calculated to have a lower LogP of approximately 0.6, due to the polar nitro group [1]. Additionally, the hydrogen bond donor count is identical (1 donor), but the nitro analog has a significantly higher topological polar surface area (TPSA), impacting membrane permeability.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Target Application Scenarios for 3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one


Fragment-Based Lead Generation against Protease-Activated Receptor 1 (PAR-1)

This compound serves as a rationally selected fragment for PAR-1 antagonist discovery. The foundational SAR in the pyrroloquinazoline class shows that substitution at the 7-position is a key driver of potency [1]. The 3-amino-7-methyl variant provides a minimal, lipophilic methyl group at this critical vector, offering a starting point for fragment growing or merging strategies. Its favorable logP compared to the 7-nitro analog suggests better passive permeability for initial cellular screening.

Regioisomeric Selectivity Profiling in Kinase or GPCR Panel Screens

The compound is useful as a tool to probe the selectivity of biological targets that are sensitive to the methyl group position. By comparing the biological profile of this 7-methyl analog against its 5-methyl and 8-methyl regioisomers (which share the same molecular weight), researchers can map the three-dimensional pharmacophoric requirements of a binding pocket. This is critical for patent strategy and lead optimization.

Central Nervous System (CNS) Drug Discovery Programs

With a predicted LogP of ~1.2 and a low TPSA of 58 Ų, the compound falls within favorable property space for CNS drug candidates. This physicochemical profile, distinct from its more polar nitro-substituted analog, makes it a preferred scaffold intermediate for synthesizing brain-penetrant libraries targeting neurological targets.

Quote Request

Request a Quote for 3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.